molecular formula C23H36Br2N2 B14593024 1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide CAS No. 61368-99-8

1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide

Katalognummer: B14593024
CAS-Nummer: 61368-99-8
Molekulargewicht: 500.4 g/mol
InChI-Schlüssel: QFKRGBNNBJKKCN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-tert-butylpyridin-1-ium groups attached at either end, and two bromide ions as counterions

Vorbereitungsmethoden

The synthesis of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to a specific temperature and maintained for several hours to complete the reaction. After the reaction, the product is purified through filtration and washing with appropriate solvents .

Analyse Chemischer Reaktionen

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide stands out due to its specific structure and the presence of tert-butyl groups, which can enhance its stability and reactivity in various applications.

Eigenschaften

CAS-Nummer

61368-99-8

Molekularformel

C23H36Br2N2

Molekulargewicht

500.4 g/mol

IUPAC-Name

4-tert-butyl-1-[5-(4-tert-butylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C23H36N2.2BrH/c1-22(2,3)20-10-16-24(17-11-20)14-8-7-9-15-25-18-12-21(13-19-25)23(4,5)6;;/h10-13,16-19H,7-9,14-15H2,1-6H3;2*1H/q+2;;/p-2

InChI-Schlüssel

QFKRGBNNBJKKCN-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.